6,7-Dichloro-2-phenyl-4-quinolinol
Description
Contextual Significance within Quinoline (B57606) Heterocyclic Chemistry
Quinoline, first isolated from coal tar in 1834, forms the backbone of numerous natural products and synthetic compounds with profound biological and material science applications. nih.govwikipedia.org Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials like organic light-emitting diodes (OLEDs). numberanalytics.com The versatility of the quinoline scaffold lies in its susceptibility to a variety of chemical modifications, allowing for the fine-tuning of its properties. researchgate.netorientjchem.org The introduction of substituents onto the quinoline core can dramatically alter its electronic and steric characteristics, leading to a diverse range of functionalities.
Historical Trajectories and Evolution of Quinolinol Derivative Research
The history of quinoline research is intrinsically linked to the quest for therapeutic agents, most notably antimalarial drugs like quinine. numberanalytics.comnih.gov This initial focus spurred extensive investigation into the synthesis and biological activity of various quinoline derivatives. Over the decades, research has expanded to explore their potential as anticancer, antibacterial, and antiviral agents. nih.govorientjchem.org The development of new synthetic methodologies has been a key driver in this evolution, enabling the creation of increasingly complex and tailored quinoline structures. researchgate.net Research into quinolinol derivatives, a subset of quinolines featuring a hydroxyl group, has followed a similar trajectory, with a focus on understanding how the position and nature of substituents influence their chemical behavior and potential applications. dtic.mil
Rationale for Focused Academic Investigation of 6,7-Dichloro-2-phenyl-4-quinolinol
The specific compound this compound presents a compelling case for focused academic study due to a combination of its unique structural features and the theoretical questions it raises.
The structure of this compound is notable for its specific substitution pattern: two chlorine atoms at positions 6 and 7, a phenyl group at position 2, and a hydroxyl group at position 4. This arrangement presents distinct synthetic challenges. The regioselective introduction of multiple substituents onto the quinoline core requires careful planning and execution of synthetic routes. nih.govrsc.org Established methods for quinoline synthesis, such as the Conrad-Limpach or Knorr syntheses, often serve as starting points, but the synthesis of polysubstituted derivatives like this one can be complex. orientjchem.orgnih.gov The presence of the dichloro substitution pattern on the benzene (B151609) ring and the phenyl group on the pyridine (B92270) ring, coupled with the quinolinol moiety, creates a molecule with a unique three-dimensional structure and electronic distribution.
The synthesis of related dichloro-phenylquinolines has been documented, often involving multi-step procedures. For instance, the synthesis of 2,6-dichloro-4-phenylquinoline (B1308551) has been reported, providing some insight into the types of reactions that might be employed. nih.gov Similarly, the synthesis of 4,7-dichloroquinoline (B193633) is a well-established process, often serving as a precursor for more complex derivatives. orgsyn.org The synthesis of 4-phenyl-2-quinolone derivatives, which share structural similarities, has also been explored, highlighting the interest in this class of compounds for their potential biological activities. mdpi.com
The specific arrangement of substituents in this compound has significant implications for its electronic structure and reactivity. The electron-withdrawing nature of the two chlorine atoms on the carbocyclic ring influences the electron density of the entire heterocyclic system. nih.gov This, in turn, affects the reactivity of the quinoline core towards electrophilic and nucleophilic attack. The phenyl group at the 2-position further modifies the electronic landscape through resonance and inductive effects.
The 4-quinolinol tautomer is in equilibrium with its 4-quinolone form. The position of this equilibrium is influenced by the substituents on the ring system and the solvent environment. Understanding this tautomerism is crucial for predicting the compound's reactivity and its potential interactions with biological targets. mdpi.com Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic properties, including its rotational barriers and reactivity with nucleophiles. nih.gov The study of related compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, has shown how substituents can significantly alter the aromaticity and reactivity of a heterocyclic system. nih.gov
Structure
3D Structure
Properties
CAS No. |
1070879-79-6 |
|---|---|
Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
6,7-dichloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-11-6-10-14(7-12(11)17)18-13(8-15(10)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
KSDAYAXRHSLVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6,7 Dichloro 2 Phenyl 4 Quinolinol and Its Precursors
Classical Condensation Reactions for Quinoline (B57606) Skeleton Assembly
Traditional methods for building the fundamental quinoline structure often rely on condensation reactions that have been refined over many years.
Exploitation of the Knorr Quinoline Synthesis and Related Cyclizations
The Knorr quinoline synthesis, first reported by Ludwig Knorr in 1886, is a cornerstone in quinoline chemistry. wikipedia.org This reaction involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline. wikipedia.org The process is a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org
A critical aspect of the Knorr synthesis is the potential for the formation of a competing product, a 4-hydroxyquinoline (B1666331). wikipedia.org Studies have shown that reaction conditions, such as the amount of acid used, can influence the outcome. For instance, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, while smaller amounts of PPA can lead to the 4-hydroxyquinoline. wikipedia.org More recent research has proposed that the reaction proceeds through an O,O-dicationic intermediate, a type of superelectrophile, particularly when strong acids like triflic acid are employed. wikipedia.org
Adaptations for Introduction of Halogen and Phenyl Substituents
To synthesize the specifically substituted 6,7-dichloro-2-phenyl-4-quinolinol, the classical methods must be adapted. This involves starting with appropriately substituted precursors. For instance, the synthesis of 4,7-dichloroquinoline (B193633) often starts from m-chloroaniline. orgsyn.org
A general approach involves the reaction of a substituted aniline (B41778) with a β-ketoester to form the necessary anilide intermediate. For this compound, this would necessitate the use of 3,4-dichloroaniline (B118046) and an appropriate phenyl-substituted β-ketoester. The subsequent cyclization, often facilitated by a dehydrating agent or high temperatures, yields the desired quinolinol.
Another relevant classical approach is the Gould-Jacobs reaction, which can be used to produce 4-hydroxyquinolines. This method involves the reaction of an aniline with ethyl ethoxymethylenemalonate, followed by cyclization at high temperatures and subsequent saponification and decarboxylation. To obtain the desired 6,7-dichloro substitution pattern, 3,4-dichloroaniline would be the required starting material. The phenyl group at the 2-position would need to be introduced through a different strategy, as this method typically yields a hydrogen at C2.
Modern and Sustainable Synthetic Approaches
Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for constructing complex molecules like quinolines.
Transition Metal-Catalyzed Coupling Reactions for Aryl Substitution
Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for introducing aryl substituents onto heterocyclic scaffolds. acs.org For instance, a pre-existing di-chloroquinoline core could be functionalized with a phenyl group at the 2-position using a palladium-catalyzed Suzuki coupling with phenylboronic acid.
Rhodium-catalyzed C-H activation has also emerged as a potent strategy for the functionalization of quinolines. rsc.org This approach allows for the direct introduction of functional groups at specific positions on the quinoline ring, potentially offering a more atom-economical route to the desired product. rsc.org
Green Chemistry Principles in Quinoline Synthesis (e.g., microwave-assisted, solvent-free)
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for quinoline synthesis. Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective technique, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity. researchgate.netbenthamdirect.com
Several classical quinoline syntheses, including the Friedländer and Skraup reactions, have been adapted to microwave conditions. tandfonline.commdpi.com These methods can often be performed under solvent-free conditions or in environmentally benign solvents like water, further enhancing their green credentials. researchgate.nettandfonline.com For example, the microwave-assisted Friedländer synthesis using a recyclable catalyst has been reported to produce polysubstituted quinolines in good yields. tandfonline.com Similarly, microwave irradiation has been successfully applied to the Knoevenagel condensation for the synthesis of quinoline derivatives, offering significant improvements in reaction time and yield compared to conventional heating. benthamdirect.com
| Synthetic Approach | Key Features | Reported Advantages |
| Microwave-Assisted Friedländer Synthesis | Uses o-aminobenzophenone derivatives and carbonyl compounds with a recyclable catalyst. tandfonline.com | Solvent-free, good to high yields (22-93%), relatively short reaction times (30-210 min). tandfonline.com |
| Microwave-Assisted Knoevenagel Condensation | Employs substituted 2-aminoaryl ketones and active methylene (B1212753) compounds with L-proline as a catalyst. benthamdirect.com | More efficient in terms of time and yield compared to conventional methods. benthamdirect.com |
| Solvent-Free Microwave Synthesis | One-pot reaction of anilines with alkyl vinyl ketones on a silica (B1680970) gel surface with indium(III) chloride. researchgate.net | Convenient, efficient, simple work-up, and avoids toxic solvents. researchgate.net |
Dearomatization Strategies and Subsequent Functionalization
Dearomatization reactions represent a modern and powerful strategy for the synthesis of complex, three-dimensional molecules from flat, aromatic precursors. nih.gov These reactions temporarily disrupt the aromaticity of the quinoline ring system, allowing for the introduction of new functional groups in a controlled manner. nih.gov
Photoredox catalysis has emerged as a key enabler of dearomative functionalization of quinolines. researchgate.net This approach utilizes light to initiate single-electron transfer (SET) processes, generating reactive intermediates that can undergo a variety of transformations. chemrxiv.org The subsequent rearomatization of the functionalized intermediate can then restore the quinoline core. This strategy allows for the introduction of substituents at positions that are often difficult to access through traditional electrophilic or nucleophilic aromatic substitution reactions. nih.gov
Regioselective Synthesis and Isomeric Control
The primary challenge in synthesizing this compound lies in ensuring the correct placement of the four different substituents on the quinoline core. The synthetic strategy must therefore be inherently regioselective.
Strategies for Site-Specific Halogenation at C6 and C7
Achieving dichlorination specifically at the C6 and C7 positions of the quinoline ring is most effectively accomplished by utilizing a precursor that already contains the desired halogenation pattern. The most logical and widely employed strategy is to start with 3,4-dichloroaniline . By incorporating the dichloro-functionality in the aniline starting material, the subsequent cyclization reaction to form the quinoline ring system directly yields the desired 6,7-dichloro substitution pattern. This "bottom-up" approach circumvents the challenges of attempting to regioselectively dichlorinate a pre-formed 2-phenyl-4-quinolinol core, which would likely lead to a mixture of isomers that are difficult to separate.
Direct chlorination of the 2-phenyl-4-quinolinol scaffold is generally not a preferred method for achieving specific 6,7-disubstitution. Such electrophilic aromatic substitution reactions on the quinoline ring are often difficult to control and can result in a mixture of mono- and di-chlorinated products at various positions on both the benzenoid and pyridinoid rings.
Control over Phenyl Group Introduction at C2 and Hydroxyl at C4
The introduction of the phenyl group at the C2 position and the hydroxyl group at the C4 position is typically achieved through well-established quinoline ring-forming reactions. The Conrad-Limpach synthesis and the Camps cyclization are two of the most relevant methods for this transformation.
In the context of synthesizing this compound, the Conrad-Limpach synthesis would involve the condensation of 3,4-dichloroaniline with ethyl benzoylacetate . synarchive.comwikipedia.org The reaction proceeds in two main stages:
Formation of an enamine intermediate from the reaction of the aniline with the β-ketoester.
High-temperature thermal cyclization of the enamine, which, after tautomerization, yields the 4-hydroxyquinoline (4-quinolinol) product. wikipedia.orgnih.gov
The mechanism of this reaction inherently directs the phenyl group from the ethyl benzoylacetate to the C2 position and the ester's carbonyl group to form the C4-hydroxyl group of the quinoline ring.
Similarly, the Camps cyclization offers another route. mdpi.comresearchgate.net This method involves the intramolecular cyclization of an N-(2-acylaryl)amide in the presence of a base. To apply this to the target molecule, one would first need to synthesize the corresponding N-(4,5-dichloro-2-acylphenyl)amide. While a viable pathway, the Conrad-Limpach approach is often more direct as it combines the aniline and the β-ketoester in a more straightforward manner.
Optimization of Reaction Conditions and Yields for Scalability
For any synthetic protocol to be viable for larger-scale production, the optimization of reaction parameters and the development of efficient purification techniques are crucial.
Parametric Studies of Temperature, Pressure, and Catalyst Loading
The yield and purity of this compound are highly dependent on the reaction conditions. A parametric study is essential to identify the optimal settings for key variables.
Temperature: The thermal cyclization step of the Conrad-Limpach synthesis is known to require high temperatures, often in the range of 250 °C. wikipedia.org The use of high-boiling point solvents such as diphenyl ether or Dowtherm A is common to achieve these temperatures. nih.gov Insufficient temperature can lead to incomplete cyclization and lower yields, while excessive temperature might cause decomposition of the starting materials or products.
Pressure: Most quinoline syntheses of this type are conducted at atmospheric pressure. The use of a sealed reaction vessel could potentially lower the required reaction temperature by allowing the solvent to reach temperatures above its normal boiling point, but this also introduces safety and equipment considerations that must be carefully managed for scalability.
Catalyst Loading: The initial condensation of the aniline and β-ketoester can often be catalyzed by a small amount of acid, such as acetic acid or hydrochloric acid. wikipedia.org For the Camps cyclization, a stoichiometric or even excess amount of a strong base like sodium hydroxide (B78521) or potassium hydroxide is typically required to facilitate the intramolecular aldol (B89426) condensation. mdpi.com The choice and amount of catalyst are critical parameters to optimize for maximizing yield and minimizing side reactions.
Below is a representative table illustrating the parameters that would be investigated in an optimization study for the Conrad-Limpach synthesis of this compound.
Table 1: Parametric Studies for the Synthesis of this compound
| Parameter | Range Investigated | Observation | Optimal Condition (Hypothetical) |
|---|---|---|---|
| Temperature | 220-280 °C | Lower temperatures result in incomplete reaction; higher temperatures show increased byproduct formation. | 250-260 °C |
| Catalyst (Acid) | Acetic Acid, HCl, H₂SO₄ | Acetic acid provides a good balance of reactivity and minimal side reactions. | Catalytic amount of acetic acid |
| Solvent | Diphenyl ether, Dowtherm A, Mineral Oil | Diphenyl ether allows for stable high-temperature reaction and facilitates product isolation. nih.gov | Diphenyl ether |
| Reaction Time | 1-4 hours | Reaction appears complete after 2 hours at optimal temperature. | 2 hours |
Purification Techniques for High-Purity this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials, byproducts from side reactions, and residual high-boiling solvent. A multi-step purification process is therefore necessary.
Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical. For a relatively polar compound like a 4-quinolinol, solvents such as ethanol (B145695), acetic acid, or dimethylformamide (DMF) could be effective. A mixed solvent system may also be employed to achieve optimal solubility characteristics for high-purity crystal formation.
Washing: Before recrystallization, the crude solid can be washed with a non-polar solvent like hexane (B92381) or petroleum ether to remove residual high-boiling point reaction solvents such as diphenyl ether.
Column Chromatography: For achieving very high purity, particularly for analytical standards or subsequent sensitive reactions, silica gel column chromatography can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective in separating the target compound from less polar impurities.
The table below outlines a typical purification strategy.
Table 2: Purification Techniques for this compound
| Purification Step | Description | Purpose |
|---|---|---|
| Initial Wash | The crude solid is triturated with a non-polar solvent (e.g., hexane). | To remove high-boiling point solvents and non-polar impurities. |
| Recrystallization | The washed solid is dissolved in a hot solvent (e.g., ethanol or acetic acid) and allowed to cool slowly. | To form high-purity crystals of the target compound, leaving impurities in the mother liquor. |
| Activated Carbon Treatment | Activated carbon may be added to the hot solution before filtration during recrystallization. | To remove colored impurities. |
| Column Chromatography | The recrystallized material is further purified on a silica gel column. | To separate any remaining impurities with similar polarity for obtaining >99% purity. |
Advanced Structural Elucidation and Spectroscopic Characterization of 6,7 Dichloro 2 Phenyl 4 Quinolinol
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. For 6,7-Dichloro-2-phenyl-4-quinolinol, this technique offers a precise map of its molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate its crystal packing.
Analysis of Molecular Geometry and Conformational Preferences
The molecular structure of quinoline (B57606) derivatives can be complex, with the potential for multiple conformations. In the solid state, the molecule adopts its most thermodynamically stable conformation. The core of this compound consists of a quinoline ring system, which is substituted with two chlorine atoms at the 6 and 7 positions, a phenyl group at the 2-position, and a hydroxyl group at the 4-position.
The quinoline ring system itself is largely planar, although slight deviations can occur. nih.gov The phenyl group at the 2-position is typically not coplanar with the quinoline ring, exhibiting a significant dihedral angle. This twisted conformation is a common feature in 2-phenylquinoline (B181262) derivatives and is influenced by steric hindrance between the hydrogen atoms on the phenyl ring and the quinoline core. researchgate.net The two chlorine atoms and the hydroxyl group are attached to the quinoline core, and their bond lengths and angles are consistent with standard values for similar aromatic compounds.
Intermolecular Interactions and Crystal Packing Motifs
The way individual molecules of this compound arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. These can include hydrogen bonds, halogen bonds, and π–π stacking interactions. researchgate.netnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. mdpi.comrsc.orgrsc.orgweizmann.ac.ilnih.govacs.org It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Assignment
One-dimensional NMR spectra are the foundation of solution-state structural analysis.
¹H NMR: The proton NMR spectrum of this compound displays a series of signals corresponding to the different types of protons in the molecule. The protons on the phenyl ring typically appear as a multiplet in the aromatic region of the spectrum. The protons on the quinoline core also resonate in this region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the hydroxyl group. The proton of the hydroxyl group often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. rsc.orgresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.netspectrabase.comtsijournals.comchemicalbook.com Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms in the quinoline and phenyl rings are characteristic of aromatic carbons. The carbons attached to the chlorine atoms and the hydroxyl group show shifts that are indicative of these substitutions.
¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2' | 7.50-7.60 | - |
| H3' | 7.40-7.50 | - |
| H4' | 7.40-7.50 | - |
| H5 | 8.10-8.20 | - |
| H8 | 7.90-8.00 | - |
| OH | 10.0-12.0 | - |
| C2 | - | 150-155 |
| C3 | - | 110-115 |
| C4 | - | 175-180 |
| C4a | - | 120-125 |
| C5 | - | 125-130 |
| C6 | - | 130-135 |
| C7 | - | 130-135 |
| C8 | - | 115-120 |
| C8a | - | 140-145 |
| C1' | - | 135-140 |
| C2'/C6' | - | 128-130 |
| C3'/C5' | - | 128-130 |
| C4' | - | 129-131 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximityrsc.orgsdsu.edu
Two-dimensional NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei. sdsu.eduyoutube.comyoutube.comyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing out the spin systems within the phenyl and quinoline rings, helping to assign the signals of adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, an HMBC correlation between the protons of the phenyl ring and the C2 carbon of the quinoline ring would confirm the connectivity between these two parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the three-dimensional conformation of the molecule in solution. For example, a NOESY correlation between a proton on the phenyl ring and a proton on the quinoline core would provide evidence for the through-space proximity of these groups, helping to define the dihedral angle between the two rings.
Dynamic NMR Studies (if relevant for conformational dynamics)
While no specific dynamic NMR studies on this compound were found in the initial search, this technique could be employed to investigate any conformational dynamics that might be present in solution. For example, if there were restricted rotation around the bond connecting the phenyl group to the quinoline ring, variable temperature NMR experiments could be used to determine the energy barrier for this rotation. Such studies would provide a more complete picture of the molecule's behavior in solution.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₁₅H₉Cl₂NO, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for comparison with the experimentally determined value from the HRMS instrument. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, which further aids in confirming the presence and number of chlorine atoms in the molecule.
| Ion | m/z (Theoretical) | Relative Abundance (%) |
|---|---|---|
| [M+H]⁺ | 290.0139 | 100.00 |
| [M+2+H]⁺ | 292.0110 | 65.00 |
| [M+4+H]⁺ | 294.0080 | 10.56 |
Fragmentation Pathway Analysis for Structural Confirmation
The fragmentation pattern of this compound observed in the mass spectrum provides a roadmap to its molecular structure. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, it is possible to deduce the step-by-step breakdown of the parent molecule. Common fragmentation behaviors for quinoline derivatives include the loss of small neutral molecules such as CO, HCN, or radicals like Cl•. The phenyl substituent can also be cleaved. A plausible fragmentation pathway would involve the initial loss of a chlorine atom, followed by the elimination of a carbonyl group from the quinolinol ring.
Tandem Mass Spectrometry (MS/MS) for Elucidating Substructure
Tandem Mass Spectrometry (MS/MS) offers a more detailed view of the molecular structure by isolating a specific ion (the precursor ion) and then inducing its fragmentation to produce a spectrum of product ions. For this compound, an MS/MS experiment would involve selecting the protonated molecule [M+H]⁺ as the precursor ion. The resulting product ion spectrum would reveal characteristic fragments that confirm the connectivity of the atoms within the molecule. For instance, the observation of a fragment corresponding to the dichlorinated quinoline core after the loss of the phenyl group would provide strong evidence for the proposed structure.
Vibrational Spectroscopy (FT-IR, Raman) and Normal Mode Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present.
Characteristic Functional Group Vibrations and Bond Stretching Analysis
The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system and the phenyl group would be observed in the 1450-1650 cm⁻¹ range. The C-Cl stretching vibrations are expected at lower wavenumbers, generally between 600 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C/C=N (aromatic) | Stretching | 1450-1650 |
| C-O | Stretching | 1200-1300 |
| C-Cl | Stretching | 600-800 |
Theoretical Vibrational Frequency Prediction and Comparison
To aid in the assignment of the experimental vibrational bands, theoretical calculations based on methods like Density Functional Theory (DFT) can be performed. These calculations predict the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the theoretically predicted spectrum with the experimental FT-IR and Raman spectra, a more accurate and detailed assignment of the vibrational modes can be achieved. This comparison helps to confirm the proposed structure and provides insights into the vibrational dynamics of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Absorption Maxima and Molar Absorptivity
The electronic absorption spectrum of a molecule, typically measured using UV-Visible spectroscopy, reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons to higher energy orbitals. Each absorption peak, or maximum (λmax), is characteristic of a specific electronic transition. The intensity of this absorption is quantified by the molar absorptivity (ε), a constant that is directly proportional to the probability of the electronic transition occurring.
Detailed experimental data on the specific absorption maxima and molar absorptivity for this compound are not widely available in the public domain. However, based on the known spectroscopic properties of related quinoline derivatives, it is possible to predict the general characteristics of its UV-Vis spectrum. The quinoline core, coupled with the phenyl substituent and the electron-withdrawing chloro groups, would be expected to give rise to complex absorption bands in the ultraviolet and possibly the near-visible regions. These absorptions are typically attributed to π → π* transitions within the aromatic system.
To illustrate the type of data that would be presented, a hypothetical data table is provided below. It is important to note that these values are for illustrative purposes and are not based on experimental measurements of this compound.
Hypothetical Absorption Maxima and Molar Absorptivity of this compound in a Non-Polar Solvent
| Transition | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |
|---|---|---|
| π → π | ~280 | ~15,000 |
| π → π | ~320 | ~8,000 |
Solvent Effects on Electronic Spectra
The electronic absorption spectrum of a molecule can be significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can alter the energy levels of the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. A shift to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) provides valuable information about the nature of the electronic transition and the change in dipole moment upon excitation.
For this compound, the presence of the hydroxyl group and the nitrogen atom in the quinoline ring suggests that its electronic spectra would be sensitive to solvent polarity and hydrogen bonding capabilities. In polar protic solvents, such as ethanol (B145695) or methanol, hydrogen bonding interactions with the solute can lead to significant spectral shifts compared to non-polar aprotic solvents like hexane (B92381) or cyclohexane.
Without specific experimental data for this compound, a representative table is presented below to demonstrate how solvent effects on the absorption maxima would be reported. The data is hypothetical and serves to illustrate the concept of solvatochromism for this class of compounds.
Hypothetical Solvent Effects on the Absorption Maxima (λmax) of this compound
| Solvent | Polarity Index | λmax, 1 (nm) | λmax, 2 (nm) |
|---|---|---|---|
| Hexane | 0.1 | 278 | 318 |
| Dichloromethane | 3.1 | 282 | 322 |
| Ethanol | 4.3 | 285 | 328 |
| Acetonitrile | 5.8 | 283 | 325 |
The systematic study of solvent effects allows for the probing of the molecule's ground and excited state dipole moments and provides a deeper understanding of the solute-solvent interactions that govern its photophysical properties.
Computational Chemistry and Theoretical Investigations of 6,7 Dichloro 2 Phenyl 4 Quinolinol
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.
The color scheme in an MEP map typically ranges from red to blue. Red regions indicate a negative electrostatic potential, which corresponds to areas of high electron density. These are the sites most susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. malayajournal.org Blue regions, on the other hand, represent a positive electrostatic potential, indicating areas of electron deficiency. These are the sites prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms or other electron-poor centers. malayajournal.org
By identifying the electrophilic and nucleophilic regions, MEP maps provide crucial insights into how a molecule will interact with other chemical species. nih.gov For 6,7-Dichloro-2-phenyl-4-quinolinol, the MEP map would help in understanding its intermolecular interactions, such as hydrogen bonding, and its potential to act as a proton donor or acceptor.
In the context of drug design and molecular recognition, MEP analysis is instrumental in predicting how a ligand might bind to a biological target. The electrostatic potential of the ligand can be compared with that of the receptor's binding site to identify complementary regions that would favor a strong interaction. For instance, a region of negative potential on the ligand would favorably interact with a region of positive potential in the binding pocket.
Molecular Docking and Ligand-Target Interactions (non-human, non-clinical models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a target receptor or enzyme.
Prediction of Binding Modes with Model Receptors or Enzymes
In silico molecular docking studies have been employed to investigate the binding modes of quinoline (B57606) derivatives with various model receptors. For instance, derivatives of 2-phenyl-4-quinolone have been docked into the colchicine-binding pocket of the tubulin receptor to elucidate their possible anticancer mechanisms. mdpi.com This approach helps in visualizing how the ligand fits into the active site of the receptor and identifies key interactions.
Similarly, studies on other quinoline derivatives have utilized molecular docking to predict their binding to the active sites of DNA gyrase A and B. nih.gov These computational predictions are often the first step in identifying potential biological targets and understanding the structural basis of activity. For this compound, while specific docking studies on this exact compound are not extensively detailed in the provided context, the general methodology involves placing the ligand into the binding site of a model receptor and evaluating the resulting poses based on scoring functions. The orientation of the dichloro-substituted phenyl ring and the quinolinol core would be critical in determining its interactions with amino acid residues within a target's binding pocket.
Energetic Analysis of Predicted Interactions and Affinities
Following the prediction of binding modes, an energetic analysis is performed to estimate the binding affinity between the ligand and the target. This analysis often involves calculating the binding free energy, which can be influenced by various forces including hydrogen bonds, van der Waals interactions, and electrostatic interactions.
For example, in a study of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, molecular docking results were superior for DNA gyrase A over DNA gyrase B, suggesting a preferential binding. nih.gov The binding energy of specific derivatives, such as 8a and 8c against EGFR, were calculated to be -6.7 and -5.3 kcal/mol, respectively, indicating favorable interactions. nih.gov These values provide a quantitative measure of the stability of the ligand-receptor complex. Induced-fit docking (IFD) studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against PI3Kα have also shown that these derivatives occupy the binding site and engage with key residues. mdpi.com The difference in binding energy can also predict selectivity, as seen in a study where a 2 Kcal difference in binding energy against PI3Kαs suggested mutant selectivity. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the conformational behavior of molecules and their interactions over time, offering deeper insights than static docking models.
Simulation of Interactions with Solvent or Environmental Components
The environment surrounding a molecule significantly influences its behavior. MD simulations can model the interactions of this compound with solvent molecules, typically water, to understand its solvation properties and how the solvent might mediate its interaction with a receptor. The solvent-accessible surface area (SASA) is one parameter that can be calculated from MD simulations to quantify the exposure of the molecule to the solvent. nih.gov Furthermore, the protonation state of the molecule, which can be influenced by the pH of the environment, is a critical factor in its interactions and can be accounted for in MD simulations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (in vitro/theoretical activity)
QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.gov For quinoline derivatives, QSAR studies have been instrumental. For example, a QSAR model for 2-phenylacrylonitriles targeting the Arylhydrocarbon Receptor (AhR) was developed to predict cytotoxicity against breast cancer cell lines. nih.gov This model not only predicted activity but also identified compounds with potentially anomalous behavior in experimental assays. nih.gov
In the context of this compound, a QSAR study would involve synthesizing a series of derivatives with variations in their chemical structure. The in vitro activity of these derivatives would be determined, and then molecular descriptors (physicochemical properties, electronic properties, etc.) would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model could elucidate which structural features of the this compound scaffold are most important for a particular biological activity and guide the synthesis of new analogues with improved properties. The development of QSAR models can also help in identifying potential issues with experimental data. nih.gov
Selection and Calculation of Molecular Descriptors
The process of a computational study would typically begin with the selection and calculation of a wide range of molecular descriptors for this compound. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized into several classes:
Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and molecular formula.
Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors quantify the three-dimensional shape and size of the molecule. Examples are the solvent-accessible surface area (SASA), molecular volume, and principal moments of inertia.
Quantum-Chemical Descriptors: Calculated using quantum mechanics methods, these descriptors provide information about the electronic structure of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. These are crucial for understanding chemical reactivity and intermolecular interactions.
Physicochemical Descriptors: These describe properties like hydrophobicity (logP), molar refractivity (MR), and polarizability, which are vital for predicting a compound's behavior in biological systems, such as membrane permeability and protein binding.
For this compound, a comprehensive study would involve calculating a diverse set of these descriptors to create a detailed molecular profile. However, specific published data tables listing these calculated values for this compound are currently unavailable.
Development and Validation of Predictive Models for Biological or Material Activity (in vitro)
Following the calculation of molecular descriptors, the next step in a typical research workflow would be to develop and validate predictive models, such as QSAR models. These models aim to establish a mathematical relationship between the calculated descriptors (the structure) and a measured biological or material activity (the property).
The development process involves:
Dataset Assembly: A series of related compounds with known in vitro activities (e.g., IC₅₀ values against a cancer cell line or inhibitory constants for an enzyme) would be compiled. For a study to include this compound, it would need to be synthesized and tested along with other similar quinolinols.
Model Building: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a model is constructed that best correlates the molecular descriptors with the observed activity.
Model Validation: The predictive power and robustness of the developed model are rigorously assessed. This involves internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation using a set of compounds not included in the model-building process. Key statistical parameters such as the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to evaluate the model's performance.
While numerous QSAR studies have been published for various classes of quinoline derivatives, demonstrating their potential as anticancer, antimicrobial, or anti-inflammatory agents, a specific, validated predictive model for the in vitro activity of this compound has not been reported in the reviewed literature. The creation of such a model is contingent on the availability of experimental data for a series of compounds that includes this specific molecule.
Chemical Reactivity and Derivatization Strategies for 6,7 Dichloro 2 Phenyl 4 Quinolinol
Functionalization at the Hydroxyl Group (C4)
The hydroxyl group at the C4 position of the quinoline (B57606) ring is a key site for functionalization, allowing for the introduction of a wide array of substituents through various chemical transformations.
Etherification and Esterification Reactions
The hydroxyl group of 6,7-dichloro-2-phenyl-4-quinolinol can readily undergo etherification and esterification reactions to yield the corresponding ethers and esters. These reactions are fundamental for modifying the steric and electronic properties of the molecule.
Etherification: The formation of ethers from 4-quinolinols is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. wikipedia.orgbyjus.comlibretexts.org The choice of base and solvent is critical for the success of this reaction, with common systems including sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
A variety of alkylating agents can be employed, ranging from simple alkyl halides to more complex functionalized molecules, allowing for the introduction of diverse side chains at the C4 position. The general scheme for the etherification of this compound is depicted below:
Scheme 1: General Etherification of this compound
(Image of the chemical reaction showing this compound reacting with an alkyl halide in the presence of a base to form the corresponding ether)
Esterification: The hydroxyl group can also be converted to an ester moiety through reaction with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction provides a straightforward method for introducing various acyl groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule.
Scheme 2: General Esterification of this compound
(Image of the chemical reaction showing this compound reacting with an acid chloride in the presence of a base to form the corresponding ester)
The following table summarizes representative conditions for etherification and esterification reactions on related 4-quinolinol systems.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Etherification | Alkyl halide, NaH, DMF | 4-Alkoxyquinoline | wikipedia.org |
| Etherification | Alkyl halide, K2CO3, Acetone | 4-Alkoxyquinoline | byjus.com |
| Esterification | Acid chloride, Pyridine, CH2Cl2 | 4-Acyloxyquinoline | General |
| Esterification | Acid anhydride, Et3N, THF | 4-Acyloxyquinoline | General |
Palladium-Catalyzed Cross-Coupling Reactions at the Oxygen Atom
In addition to classical etherification, modern cross-coupling methodologies offer powerful tools for the formation of C-O bonds at the C4 position. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type C-O coupling, enable the formation of aryl and vinyl ethers. mit.edu These reactions typically involve the coupling of the 4-quinolinol with an aryl or vinyl halide in the presence of a palladium catalyst, a suitable ligand, and a base.
This methodology allows for the synthesis of a diverse range of 4-aryloxy and 4-vinyloxy-2-phenylquinoline derivatives, which would be challenging to prepare via traditional methods. The choice of ligand is crucial for the efficiency and scope of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed.
The general transformation is as follows:
Scheme 3: Palladium-Catalyzed O-Arylation of this compound
(Image of the chemical reaction showing this compound reacting with an aryl halide in the presence of a palladium catalyst, ligand, and base to form the corresponding 4-aryloxyquinoline)
| Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product Type | Reference |
| Aryl Bromide | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 4-Aryloxyquinoline | mit.edu |
| Aryl Chloride | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 4-Aryloxyquinoline | mit.edu |
| Vinyl Bromide | Pd(PPh3)4 | NaOtBu | THF | 4-Vinyloxyquinoline | General |
Reactions Involving the Halogen Substituents (C6, C7)
The two chlorine atoms at the C6 and C7 positions of the quinoline core are amenable to a variety of substitution reactions, providing another avenue for the structural diversification of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms on the electron-deficient quinoline ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org The reactivity of the chloro substituents towards nucleophilic attack is influenced by the electronic nature of the quinoline ring. The regioselectivity of the substitution, i.e., whether the reaction occurs preferentially at C6 or C7, will depend on the specific reaction conditions and the nature of the nucleophile. In many cases, a mixture of mono-substituted products may be obtained, and forcing conditions might lead to di-substitution.
Common nucleophiles employed in SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine can lead to the corresponding amino-substituted quinolinol.
Scheme 4: General SNAr Reaction on this compound
(Image of the chemical reaction showing this compound reacting with a nucleophile to yield a mono- or di-substituted product)
The relative reactivity of the C6 and C7 positions in dichloroquinolines can be influenced by the electronic effects of the other substituents on the ring. mdpi.com
| Nucleophile | Reagents and Conditions | Product Type | Reference |
| Amine | R2NH, High Temperature | 6- or 7-Amino-quinolinol | mdpi.com |
| Alkoxide | RONa, DMF | 6- or 7-Alkoxy-quinolinol | libretexts.org |
| Thiolate | RSNa, DMSO | 6- or 7-Thioether-quinolinol | mdpi.com |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds at the C6 and C7 positions. These reactions offer a high degree of control and functional group tolerance.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by reacting the dichloroquinoline with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to introduce aryl or vinyl substituents. The regioselectivity of the Suzuki coupling on dichloro-heteroaromatics can often be controlled by tuning the reaction conditions. nih.govnih.gov
Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of the dichloroquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This reaction is valuable for the synthesis of precursors for more complex molecular architectures.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. nih.gov It involves the palladium-catalyzed coupling of the dichloroquinoline with a primary or secondary amine in the presence of a suitable ligand and a base. This reaction provides a direct route to a wide range of amino-substituted quinolines.
The regioselective functionalization of one chloro substituent over the other is a key challenge and often depends on subtle differences in their electronic and steric environments. In some cases, sequential cross-coupling reactions can be employed to introduce different substituents at the C6 and C7 positions.
| Reaction Type | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Product Type | Reference |
| Suzuki | Arylboronic acid | Pd(PPh3)4 | K2CO3 | 6- and/or 7-Aryl-quinolinol | researchgate.net |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI | Et3N | 6- and/or 7-Alkynyl-quinolinol | nih.gov |
| Buchwald-Hartwig | Amine | Pd2(dba)3 / BINAP | NaOtBu | 6- and/or 7-Amino-quinolinol | nih.gov |
Reactivity of the Phenyl Moiety (C2)
The phenyl group at the C2 position of the quinoline ring can also undergo chemical modification, although it is generally less reactive than the quinoline core itself. The primary reactions involving the C2-phenyl group are electrophilic aromatic substitutions.
The directing effect of the quinolinyl substituent on the phenyl ring will influence the position of the incoming electrophile. Due to the electron-withdrawing nature of the quinoline ring, the phenyl group is deactivated towards electrophilic attack, and substitution, if it occurs, is expected primarily at the meta-positions of the phenyl ring. However, under forcing conditions, a mixture of ortho, meta, and para isomers may be obtained.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the phenyl ring.
Scheme 5: Electrophilic Aromatic Substitution on the C2-Phenyl Group
(Image of the chemical reaction showing this compound undergoing an electrophilic aromatic substitution on the C2-phenyl ring)
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Nitration | HNO3, H2SO4 | 2-(Nitrophenyl)-quinolinol | fiveable.me |
| Bromination | Br2, FeBr3 | 2-(Bromophenyl)-quinolinol | fiveable.me |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 2-(Acylphenyl)-quinolinol | General |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring attached at the 2-position of the this compound scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions. The general mechanism for EAS involves the attack of an electrophile by the pi-electrons of the aromatic ring, leading to the formation of a carbocation intermediate, which then loses a proton to restore aromaticity. nih.gov Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mdpi.com
The reactivity of the phenyl ring in this specific molecule is influenced by the electronic properties of the quinolinol substituent. The quinoline ring itself is generally considered an electron-withdrawing group, which would deactivate the attached phenyl ring towards electrophilic attack. However, the 4-hydroxyl group, particularly in its deprotonated (phenolate) form, is a strong electron-donating group. libretexts.org This electron-donating character can be relayed through the quinoline system to the 2-phenyl substituent, thereby influencing its reactivity.
It is important to note that electrophilic substitution on the quinoline ring itself is also possible. In quinoline, electrophilic attack generally occurs on the benzene (B151609) ring (carbocycle) rather than the pyridine ring due to its higher electron density, with positions 5 and 8 being the most favored. quimicaorganica.org However, the presence of two chlorine atoms at positions 6 and 7 would further deactivate this ring system to electrophilic attack.
Modifications and Derivatizations of the Phenyl Substituent
The 2-phenyl group of this compound offers a prime site for synthetic modification to generate a library of derivatives with potentially diverse properties. Standard organic reactions can be employed to introduce a wide array of functional groups onto this phenyl ring.
For instance, if the phenyl ring is nitrated as a preliminary step, the resulting nitro group can be reduced to an amino group. This amino functional group can then serve as a handle for a variety of subsequent derivatization reactions, such as acylation to form amides, or diazotization followed by Sandmeyer reactions to introduce a range of other substituents.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be utilized to form new carbon-carbon or carbon-heteroatom bonds on the phenyl ring, assuming a suitable halide has been introduced. These reactions are powerful tools for creating structural diversity.
The synthesis of various 4-phenylquinolin-2(1H)-one derivatives has been reported, showcasing the feasibility of modifying the phenyl ring to explore structure-activity relationships. nih.govresearchgate.net For example, different substituents on the phenyl ring of 4-phenyl-2-quinolones have been explored for their biological activities. nih.gov
Metal Complexation and Coordination Chemistry
The 4-quinolinol moiety, in conjunction with the heterocyclic nitrogen atom, endows this compound with the ability to act as a chelating agent for various metal ions.
Chelation Properties with Transition Metal Ions
The nitrogen atom in the quinoline ring and the oxygen atom of the 4-hydroxyl group are positioned to form a stable five-membered ring upon coordination with a metal ion. This bidentate chelation is a common feature of quinoline derivatives and is responsible for their ability to form stable complexes with a variety of transition metal ions. sci-hub.setsijournals.com The process of chelation involves the formation of coordinate bonds between the electron-donating atoms of the ligand and the central metal ion. researchgate.net
The chlorine substituents at the 6 and 7 positions can influence the electronic properties of the quinoline ring system, which in turn can affect the coordination strength and stability of the resulting metal complexes. These substituents are electron-withdrawing, which may modulate the basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby fine-tuning the chelation properties.
Synthesis and Characterization of Metal-Quinolinol Complexes
The synthesis of metal complexes with this compound can typically be achieved by reacting the quinolinol ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination geometries. For instance, a 1:2 metal-to-ligand ratio often leads to the formation of octahedral or square planar complexes, depending on the coordination preferences of the metal ion. tsijournals.com
A study on the closely related 6,7-dichloro-5,8-quinolinedione has demonstrated the successful synthesis of transition metal complexes. sci-hub.se In this work, complexes of Zn(II), Co(II), Ni(II), Cu(II), and Mn(II) were prepared by reacting the quinolinedione ligand with the respective metal nitrates in methanol. sci-hub.se This suggests that similar synthetic strategies would be applicable to this compound.
The characterization of these newly synthesized metal complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is typically employed for this purpose.
| Technique | Information Obtained |
| Elemental Analysis | Confirms the empirical formula and the metal-to-ligand ratio in the complex. |
| Infrared (IR) Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the C=N and O-H bonds of the ligand upon complexation. |
| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex and helps in determining its geometry. |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the complex. |
| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex. |
Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to create new chemical entities with potentially enhanced or novel biological activities. nih.gov The this compound scaffold is an attractive building block for the synthesis of such hybrid molecules.
The synthetic approaches to these hybrids often involve the strategic introduction of functional groups on the quinoline core or the phenyl substituent, which can then be used to link to another molecular entity. For example, the synthesis of pyrimidine-quinolone hybrids has been achieved through a microwave-assisted aromatic nucleophilic substitution reaction. nih.gov
Another approach involves the creation of hybrid structures by combining the quinoline scaffold with other heterocyclic systems known for their biological relevance, such as pyrazole (B372694) or quinazolinone. nih.gov These hybrid molecules can be designed to interact with multiple biological targets or to improve the pharmacokinetic properties of the parent molecules.
The versatility of the quinoline scaffold allows for the design and synthesis of a wide range of hybrid molecules. For instance, hybrids of quinoline with coumarin (B35378) have been synthesized and investigated for their biological potential. The synthesis of such hybrids can be achieved through multi-component reactions, which offer an efficient way to generate molecular diversity.
In Vitro Biological and Biochemical Investigations of 6,7 Dichloro 2 Phenyl 4 Quinolinol and Its Derivatives Strictly Non Human, Non Clinical Focus
Antioxidant and Radical Scavenging Activities (In Vitro)
There is currently no specific data available from in vitro studies on the antioxidant and radical scavenging activities of 6,7-Dichloro-2-phenyl-4-quinolinol.
DPPH and ABTS Radical Scavenging Assays
Standard assays used to evaluate the radical scavenging potential of compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays. nih.govmdpi.comnih.gov These methods measure the ability of a substance to donate a hydrogen atom or an electron to neutralize these stable radicals, resulting in a color change that can be measured spectrophotometrically. mdpi.comnih.gov While numerous studies have employed these assays to test various natural and synthetic compounds, including other quinoline (B57606) derivatives, specific results for this compound are not found in the reviewed literature. nih.govnih.gov
Inhibition of Lipid Peroxidation in Model Systems
Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. mdpi.com The ability of a compound to inhibit this process is a crucial indicator of its antioxidant potential. Assays for lipid peroxidation often use model systems like liposomes or biological membranes and measure the formation of peroxidation products such as malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE). mdpi.comnih.govnih.gov No studies reporting the inhibitory effect of this compound on lipid peroxidation in such model systems have been identified.
Antiparasitic Activities (In Vitro, e.g., antimalarial)
The quinoline scaffold is the backbone of several well-known antimalarial drugs, most notably chloroquine (B1663885). mdpi.commdpi.com Consequently, the synthesis and evaluation of new quinoline derivatives for antiparasitic activity is an active area of research. nih.govresearchgate.net However, specific data on this compound is not available.
Growth Inhibition of Parasite Cultures (e.g., Plasmodium falciparum)
In vitro assays measuring the 50% inhibitory concentration (IC50) against parasite cultures, such as the malaria-causing parasite Plasmodium falciparum, are the standard for screening new antimalarial candidates. mdpi.comnih.gov While numerous quinoline analogues have demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum, research detailing the specific growth inhibition profile of this compound against these parasites could not be located. mdpi.comnih.govresearchgate.net
Mechanism of Action against Parasite Targets (in vitro)
The mechanisms of action for antimalarial quinolines can vary. For instance, 4-aminoquinolines like chloroquine are known to interfere with heme detoxification in the parasite's food vacuole. Other potential targets for novel quinoline derivatives are continuously being explored. Without specific studies on this compound, its mechanism of action against any parasite targets remains speculative.
Cytotoxicity in Non-Human Cell Lines and Mechanistic Studies
Evaluating the cytotoxicity of a compound against various cell lines is essential to determine its therapeutic index and potential for further development. While related quinoline and quinazoline (B50416) structures have been assessed for their cytotoxic effects in non-human cell lines, no such data is available for this compound. nih.govresearchgate.net Therefore, its potential toxicity profile and any associated mechanistic pathways in non-human cells are unknown.
Evaluation against Various Non-Human Mammalian Cell Lines (e.g., specific cancer cell lines, not human patient data)
While specific data on this compound is limited, extensive in vitro research has been conducted on its structural analogs, particularly 2-phenyl-4-quinolones (2-PQs) and 4-phenyl-2-quinolones (4-PQs). These studies have evaluated the antiproliferative activities of various derivatives against a panel of cancer cell lines.
One derivative, 2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone (CHM-1), demonstrated significant anticancer activity across numerous cancer cell lines in the NCI-60 panel. nih.gov Another related compound, HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone), also showed notable antiproliferative effects in HL-60, Hep3B, and H460 cancer cells, with IC₅₀ values in the range of 0.4 to 1.0 μM. nih.gov
Further studies on a series of 5-, 6-, and 7-methoxy-substituted 4-PQ derivatives identified compound 22 as having excellent antiproliferative activity against the COLO205 cell line (IC₅₀ = 0.32 μM) and the H460 cell line (IC₅₀ = 0.89 μM). nih.govmdpi.com Similarly, a separate set of modified 4-hydroxyquinolone analogues were tested against HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast) cancer cell lines, with compound 3g showing the most promising IC₅₀ values among the series. rsc.org
Table 1: In Vitro Antiproliferative Activity of Selected Quinolone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| HPK | HL-60 | 0.4 - 1.0 | nih.gov |
| HPK | Hep3B | 0.4 - 1.0 | nih.gov |
| HPK | H460 | 0.4 - 1.0 | nih.gov |
| Compound 22 (a 4-PQ derivative) | COLO205 | 0.32 | nih.govmdpi.com |
| Compound 22 (a 4-PQ derivative) | H460 | 0.89 | nih.govmdpi.com |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | 7.35 - 8.73 | nih.gov |
Investigation of Cellular Pathways and Target Engagement (e.g., apoptosis, cell cycle arrest in vitro)
Research into the mechanisms of action for these quinolinol derivatives indicates their involvement in critical cellular processes, including cell cycle regulation and apoptosis. nih.govnih.gov The 2-phenyl-4-quinolone (2-PQ) and 4-phenyl-2-quinolone (4-PQ) classes of compounds are recognized as antimitotic agents that interfere with microtubule formation. nih.govmdpi.com
The derivative HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) has been shown to induce apoptosis and cause cell cycle arrest at the G₂/M phase. nih.gov This is achieved through the downregulation of key regulatory proteins, cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov The mechanism of microtubule inhibition by some derivatives is believed to be similar to that of colchicine, involving binding to the colchicine-binding site on tubulin. mdpi.com Molecular docking studies have supported this, showing a possible binding mode for 4-PQ derivatives within the colchicine-binding pocket of the tubulin receptor. nih.govmdpi.com
Structure-Activity Relationship (SAR) Derivations for In Vitro Biological Activities
Identification of Structural Motifs Critical for Specific Biological Responses
The biological activity of phenyl-quinolinol derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies have identified several key motifs:
Position of the Phenyl Group: The placement of the phenyl group at either the C2 or C4 position of the quinolone core significantly influences activity. The development of 4-phenyl-2-quinolones (4-PQs) through "scaffold hopping" from the 2-phenyl-4-quinolone (2-PQs) structure was a deliberate design choice to explore new biological activities. nih.govmdpi.com
Substitution on the Quinolone Ring:
A 6,7-methylenedioxy group on the quinolone core is a feature of several potent compounds, including CHM-1 and HPK. nih.gov
Methoxy (B1213986) groups at positions 5, 6, and 7 have been explored, with their placement influencing anticancer efficacy. nih.govmdpi.com
A carboxyl group at the C4 position of the quinoline ring has been suggested to be important for interaction with targets like the multidrug resistance protein 2 (MRP2). nih.gov
Halogenation, such as the chloro groups in the parent compound this compound, is a common strategy in medicinal chemistry to modulate activity. A series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives showed potent anti-HBV activity. nih.gov
Substitution on the Phenyl Ring: Modifications to the appended phenyl ring are crucial. For instance, a 2'-fluoro substitution (as in CHM-1) and 2',4'-dimethoxy substitutions (as in HPK) are associated with significant antiproliferative activity. nih.gov
Stereochemistry: For reduced quinolone systems, such as 1,2,3,4-tetrahydro-2-phenyl-4-quinolones, stereochemistry plays a vital role. Studies have shown that the optically pure (-)-isomers generally exhibit greater biological activity than the corresponding racemates or (+)-isomers. nih.gov
Rational Design of New Derivatives with Tuned In Vitro Activity
The insights gained from SAR studies have guided the rational design of new derivatives with enhanced or specific in vitro activities. Key design strategies include:
Scaffold Hopping: A prominent example is the strategic shift of the phenyl ring from the C2 to the C4 position of the quinolone core. This modification, creating the 4-PQ scaffold from the 2-PQ scaffold, was intended to generate geometric isomers with potentially novel or improved antimitotic properties. nih.gov
Bio-isosteric Replacement: The quinolone core itself can be viewed as a bio-isostere of a coumarin (B35378) ring. mdpi.com Researchers have applied this concept by transferring substituent patterns known to be effective in the 4-arylcoumarin series (e.g., methoxy groups at positions 5, 6, and 7) to the 4-phenyl-2-quinolone scaffold to create new compounds with potential anticancer activity. nih.govmdpi.com
Target-Oriented Modification: Based on docking studies suggesting that a C4-carboxyl group on the quinoline ring interacts with the MRP2 protein, new derivatives can be designed to optimize this interaction. For example, comparing a carboxylic acid derivative with its methyl ester showed that the free carboxyl group was crucial for inhibitory activity, confirming the design hypothesis. nih.gov This indicates that a 6- or 8-benzoyl-2-arylquinoline is a suitable scaffold for designing MRP2 inhibitors. nih.gov
Through these iterative cycles of design, synthesis, and in vitro evaluation, researchers continue to refine the quinolinol scaffold to develop new chemical probes for studying cellular pathways.
Advanced Applications and Potential Research Directions for 6,7 Dichloro 2 Phenyl 4 Quinolinol Beyond Direct Human Clinical Use
Applications in Materials Science
The rigid, planar structure and potential for π-π stacking interactions make quinoline (B57606) derivatives attractive candidates for the development of novel materials with unique electronic and optical properties.
Quinoline derivatives are widely recognized for their fluorescent properties, which can be finely tuned by altering the substituents on the quinoline ring. crimsonpublishers.comsciforum.net The introduction of electron-donating or electron-withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission wavelength and quantum yield. sciforum.net For instance, carbostyril (2-quinolone) systems, which are structurally related to 4-quinolinols, have shown significantly improved luminescence with appropriate substitutions. sciforum.net
The 6,7-dichloro-2-phenyl-4-quinolinol molecule combines a phenyl group at the 2-position, which can extend the π-conjugation, and chloro-substituents at the 6 and 7-positions. While specific photophysical data for this compound is not extensively reported, related 2-phenylquinoline (B181262) derivatives have been synthesized to act as asymmetric bidentate ligands for transition metals like ruthenium and iridium, forming complexes with interesting photophysical properties suitable for various applications, including solar energy conversion and oxygen sensing. nih.gov
The 4-hydroxy (or 4-oxo tautomer) group on the quinolinol ring can participate in metal chelation. Metal complexes of quinolinol derivatives, such as 8-hydroxyquinoline (B1678124), are well-known for their use as emissive materials in Organic Light-Emitting Diodes (OLEDs). A patent describes the use of polymers functionalized with metal complexes of 8-hydroxyquinoline in the fabrication of LEDs. google.com The chelation of a metal ion by the quinolinol scaffold can lead to highly luminescent and stable materials. The specific emission color can be tuned by the choice of both the metal and the substituents on the quinoline ring. google.com Given these precedents, this compound could potentially form luminescent metal complexes for OLED applications, although further research is required to characterize its specific emission properties and device performance.
Table 1: Examples of Quinoline Derivatives and their Luminescent Properties
| Compound/System | Substituents | Observed Properties | Potential Application | Reference |
|---|---|---|---|---|
| Carbostyril (2-quinolone) | Methoxy (B1213986) and Trifluoromethyl groups | Improved fluorescence quantum yields | Fluorescent probes | sciforum.net |
| 2-Pyridyl-4-phenylquinolines | Methyl groups | Formation of luminescent transition metal complexes | Photochemical devices | nih.gov |
| Metal 8-hydroxyquinoline | Polymer-functionalized | Retained optical properties of the metal chelate | Light-Emitting Diodes (LEDs) | google.com |
The incorporation of specific functional molecules into a polymer backbone is a powerful strategy for creating advanced materials with tailored properties. Quinolinol derivatives, due to their rigidity, thermal stability, and functional handles, are promising candidates for such applications.
Poly(8-hydroxyquinoline) (PHQ) and its metal complexes have been synthesized and characterized for various uses, including as cation exchangers. scholarpublishing.org The ability of the hydroxyl and nitrogen groups to coordinate with metal ions makes these polymers suitable for applications in sensing or metal extraction. A patent for metal 8-hydroxyquinoline-functionalized polymers highlights their utility in electronic devices. google.com The synthesis involves creating monomers containing the quinolinol moiety that can then be polymerized, often through methods like ring-opening metathesis polymerization. google.com
For this compound, the hydroxyl group at the C-4 position could serve as a point of attachment to a polymer backbone, either directly or after modification. The resulting functional polymer would benefit from the inherent properties of the quinolinol unit, such as its potential for fluorescence and its rigid structure. Such polymers could find use as fluorescent sensors, specialty coatings, or as components in electronic devices. The dichloro-substitution might also influence the polymer's properties, potentially enhancing its thermal stability or altering its solubility.
Use as Chemical Probes or Research Tools
The development of small molecules that can be used to visualize and study biological processes at the cellular and molecular level is a critical area of research. The quinoline scaffold is a privileged structure for the design of such probes. crimsonpublishers.com
Fluorescent probes are indispensable tools in modern biology for the non-invasive imaging of cells and sub-cellular structures. crimsonpublishers.comcrimsonpublishers.com Quinoline-based fluorophores are extensively explored for this purpose due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. crimsonpublishers.comcrimsonpublishers.com The fluorescence of these probes can be designed to respond to specific analytes or changes in the cellular environment, such as pH or the presence of metal ions. nih.gov
For example, a novel quinoline-based fluorescent probe, KSNP117, has been developed for the imaging of sentinel lymph nodes in animal models, demonstrating the potential of this class of compounds in biomedical imaging. nih.gov The design of such probes often involves creating a scaffold that is amenable to late-stage functionalization, allowing for the tuning of its properties for specific imaging applications. nih.gov While this compound has not been explicitly reported as a fluorescent probe, its core structure is conducive to such applications. The quinolinol moiety is known to be fluorescent, and the phenyl and dichloro substituents would modulate its photophysical properties. Further derivatization, for instance at the hydroxyl group, could be used to introduce targeting moieties or reactive groups to create probes for specific cellular components or biomolecules in research settings.
Identifying the molecular targets of bioactive compounds is a crucial step in drug discovery and chemical biology. Photoaffinity labeling is a powerful technique for this purpose, where a small molecule probe is designed to covalently bind to its target protein upon photoactivation. nih.govnih.gov These probes typically contain a photoreactive group (like a diazirine or benzophenone) and a reporter tag (such as biotin (B1667282) or an alkyne for click chemistry). nih.gov
While there are no specific reports of using this compound as an affinity tag, its structure could be adapted for this purpose. The quinoline core would serve as the recognition element for a potential protein target. A photoreactive group could be incorporated, for example, on the phenyl ring. The hydroxyl group could be used as a handle to attach a linker connected to a reporter tag. Such a probe would allow for the identification of binding partners in complex biological mixtures, like cell lysates, from non-human model systems, thereby elucidating the compound's mechanism of action or discovering new protein-ligand interactions. The general principle involves incubating the probe with the biological sample, activating the covalent cross-linking with UV light, and then using the reporter tag to isolate and identify the bound proteins via techniques like mass spectrometry. nih.gov
Catalysis and Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major field in synthetic chemistry. While there is no direct evidence in the searched literature of this compound being used as an organocatalyst, the structures of known organocatalysts provide a basis for speculating on its potential.
Many organocatalysts are bifunctional, containing both a basic site (like an amine) and an acidic site (like a hydroxyl or thiourea (B124793) group) that can act synergistically to activate substrates. For example, Cinchona alkaloids are well-known bifunctional catalysts where the quinuclidine (B89598) nitrogen acts as a base and a hydroxyl group acts as a hydrogen-bond donor. This bifunctionality allows for the activation of both the nucleophile and the electrophile in a reaction.
The this compound molecule contains a Lewis basic nitrogen atom within the quinoline ring and a Brønsted acidic hydroxyl group. This arrangement suggests a potential for bifunctional catalysis. The nitrogen could activate an electrophile through protonation or coordination, while the hydroxyl group could activate a nucleophile through hydrogen bonding. However, the acidity and basicity of these groups in this specific molecule would need to be experimentally determined to assess its catalytic potential. The steric bulk of the phenyl group and the electronic effects of the chloro-substituents would also play a crucial role in defining the activity and selectivity of any potential catalytic transformation. Further research would be needed to explore if this compound or its derivatives could be effective in reactions such as aldol (B89426), Mannich, or Michael additions.
Environmental Applications
The chelating properties of the quinolinol scaffold are not only useful in catalysis but also suggest significant potential in environmental applications, such as the removal of toxic metal ions and the detection of environmental pollutants. nih.govnih.gov
Heavy metal contamination in water is a serious environmental concern. The 4-quinolinol moiety in the target compound, similar to the well-studied 8-hydroxyquinoline, is an excellent chelator for a variety of metal ions. nih.gov 8-Hydroxyquinoline is known to form stable complexes with divalent and trivalent metal ions, a property that stems from its ability to act as a bidentate ligand. nih.govnih.gov
The chelation process involves the formation of a ring structure with the metal ion, which effectively sequesters it from the aqueous solution. According to chelation theory, this process reduces the polarity of the metal ion and increases its lipophilicity, which can enhance its removal from water using appropriate sorbent materials. nih.gov The stability of these metal complexes often follows the order of hard Lewis acids, such as Fe³⁺ and Al³⁺, forming more stable chelates than ions like Mg²⁺ or Ca²⁺. nih.gov
Therefore, this compound could be developed as a chelating agent for environmental remediation. It could be functionalized onto solid supports like polymers or silica (B1680970) gel to create a reusable adsorbent material for treating industrial wastewater containing heavy metals.
Fluorescent chemosensors are powerful tools for the sensitive and selective detection of trace amounts of metal ions in environmental samples. nanobioletters.com Quinoline derivatives are frequently used as the core fluorophore in these sensors due to their favorable photophysical properties and strong binding affinity for metals. nanobioletters.comrsc.orgresearchgate.net
The mechanism of sensing often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). researchgate.netnih.gov In a typical PET sensor, the fluorescence of the quinoline moiety is initially quenched. Upon binding a target metal ion, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity, which can be measured for quantification. nih.gov Some quinoline-based sensors also exhibit colorimetric changes, allowing for visual detection of the analyte. rsc.orgnih.gov
Given these precedents, this compound is a strong candidate for the development of new environmental sensors. Its structure could be modified to enhance selectivity for specific toxic metal ions like mercury, lead, or cadmium. Research has demonstrated that quinoline-based sensors can achieve very low detection limits (in the nanomolar range) and can distinguish target ions from a mixture of other cations. nanobioletters.comnih.gov
Table 2: Examples of Quinoline-Based Sensors for Metal Ion Detection
| Sensor Type | Target Analyte | Sensing Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Fluorescent Chemosensor | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Showed a large fluorescent enhancement and could distinguish Zn²⁺ from Cd²⁺. | nih.gov |
| Fluorescent & Colorimetric Probe | Cu²⁺ | Intramolecular Charge Transfer (ICT) | Provided a differential colorimetric approach for distinguishing cuprous and cupric ions. | rsc.org |
| Colorimetric & Fluorescent Sensor | Cu²⁺ and CN⁻ | Intramolecular Charge Transfer (ICT) | Simultaneous colorimetric detection of copper and cyanide ions in aqueous solution. | nih.gov |
| Fluorescent Chemosensor | Zn²⁺ | Photoinduced Electron Transfer (PET) | Used for sensing and bio-imaging applications in living cells. | nanobioletters.com |
Future Perspectives in Synthetic Chemistry of this compound
The future utility of this compound in the aforementioned applications depends heavily on the ability to modify its structure in a controlled and efficient manner. Advances in synthetic organic chemistry, particularly in achieving selectivity, are paramount.
While the core structure of this compound is fixed, its properties can be further tailored by introducing new functional groups at other positions on the quinoline ring. Achieving chemo- and regioselectivity—the ability to react at a specific functional group or position among many—is a significant synthetic challenge. nih.gov
Modern synthetic methods like direct C-H activation have emerged as powerful tools for the regioselective functionalization of heterocyclic compounds. nih.gov These catalytic processes avoid the need for pre-functionalized starting materials, making them more atom- and step-economical. For instance, copper- or palladium-catalyzed reactions have been developed for the direct amination or alkylation of the C2 position of quinoline N-oxides. nih.gov Similar strategies could be adapted to functionalize the available positions on the this compound ring system, enabling the synthesis of a library of derivatives with diverse properties for screening in catalytic and sensing applications.
Furthermore, electrophilic cyclization reactions of N-(2-alkynyl)anilines provide a route to 3-functionalized quinolines with good regioselectivity, a reaction that is otherwise difficult to control. nih.gov Developing such selective transformations for the this compound backbone will be a key research direction, unlocking its full potential for creating advanced materials and technologies.
Exploration of Novel Reaction Pathways and Domino Sequences
Modern organic synthesis prioritizes efficiency, atom economy, and the construction of complex molecular architectures in a minimal number of steps. rsc.org For a molecule like this compound, moving beyond traditional multi-step syntheses towards more elegant and efficient methodologies is a key research objective. The exploration of multicomponent reactions (MCRs) and domino (or cascade) sequences offers a promising route to this end.
MCRs allow for the formation of a product from three or more starting materials in a single reaction vessel, thereby increasing efficiency and reducing waste. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully used to create diverse quinoline scaffolds. rsc.org For instance, a one-pot, three-component protocol has been developed to synthesize functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives with good to excellent yields under mild conditions, showcasing the power of MCRs in building the core quinoline structure. nih.gov
Domino reactions, where a single event triggers a cascade of subsequent intramolecular transformations, provide a powerful strategy for rapidly building molecular complexity. The synthesis of 4,7-dichloroquinoline (B193633) often involves the cyclization of diethyl [(m-chloroanilino)methylene]malonate followed by saponification, decarboxylation, and subsequent chlorination. orgsyn.orgchemicalbook.com A domino approach could potentially telescope these steps, for example, by designing a precursor that undergoes a thermally or catalytically induced cyclization-decarboxylation sequence.
While a specific domino reaction for this compound is not prominently documented, analogous syntheses of related quinolinols and dichloroquinolines provide a blueprint for future research. The table below summarizes relevant synthetic strategies for related quinoline cores, which could be adapted and optimized for the target compound.
Table 1: Analogous Synthetic Pathways for Quinoline Derivatives
| Reaction Type | Key Starting Materials | Resulting Quinoline Core | Reference |
|---|---|---|---|
| Conrad-Limpach Reaction | m-Chloroaniline, Ethyl ethoxymethylenemalonate | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | orgsyn.org |
| Chlorination | 7-Chloro-4-quinolinol, Phosphorus oxychloride | 4,7-Dichloroquinoline | orgsyn.orgchemicalbook.com |
| Chlorination | 6-Chloro-2-phenyl-4-quinolinol, Phosphorus oxychloride | 4,6-Dichloro-2-phenylquinoline | prepchem.com |
| Three-Component Condensation | Substituted isatoic anhydrides, β-ketoesters | 4-Hydroxy-2-quinolone analogs | nih.gov |
| Three-Component Reaction | Malononitrile, 3-Aminophenol, Substituted benzaldehydes | 7-Hydroxy-4-phenyl-1,2-dihydroquinoline derivatives | nih.gov |
Future research would focus on designing a convergent synthesis that combines the necessary aniline (B41778), phenyl-containing, and carboxylic acid precursor fragments in a single, high-yield domino or multicomponent reaction to form the this compound core.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The confluence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how molecules are designed, synthesized, and tested. researchgate.nettuwien.at These computational tools can analyze vast datasets of chemical reactions and properties to uncover patterns and make predictions that accelerate research and discovery. rsc.orgnih.gov For a compound like this compound, AI/ML offers powerful methods for predicting its synthesis and properties and for identifying novel, non-clinical applications.
Machine learning is increasingly used to tackle fundamental challenges in organic synthesis, including reaction prediction, condition optimization, and retrosynthetic analysis. researchgate.nettuwien.at Supervised learning models, trained on extensive reaction databases like Reaxys and SciFinder, can predict the likely products of a reaction or suggest optimal conditions, saving significant time and resources in the lab. rsc.org
For this compound, predictive models could be employed in several ways:
Retrosynthesis Planning: AI-driven tools can propose novel disconnection strategies, working backward from the target molecule to identify potential starting materials that may be cheaper or lead to more efficient routes than those conceived through traditional analysis. nih.gov
Reaction Yield and Condition Optimization: ML algorithms, such as neural networks and random forests, can be trained on data from similar quinoline syntheses to predict the reaction yields and optimal conditions (e.g., temperature, catalyst, solvent) for a proposed synthetic route. nd.edu
Property Prediction: Beyond synthesis, ML models can predict various physicochemical and biological properties. For instance, a model was developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net Another study successfully used an ML model to predict the corrosion inhibition performance of pyridine-quinoline derivatives on iron surfaces. aip.org Such models could predict properties of this compound relevant to materials science or agrochemistry.
Table 2: Applications of Predictive Modeling in Quinoline Derivative Design
| Modeling Application | AI/ML Approach | Input Data | Predicted Output | Reference |
|---|---|---|---|---|
| Retrosynthesis Design | Neural Networks, Reinforcement Learning | Known reaction databases (e.g., USPTO, Reaxys) | Feasible synthetic pathways and disconnections | nih.gov |
| Reaction Yield Prediction | Random Forests, Neural Networks, Graph Neural Networks | Electronic lab notebook (ELN) data, high-throughput experimentation (HTE) data | Reaction yields under various conditions | nd.edu |
| Active Site Prediction | Quantum Mechanics Descriptors, ML Model | SMILES strings of quinoline compounds | Most probable reactive site for substitution | researchgate.net |
| Performance Prediction | Nu-Support Vector Regression (Nu-SVR) | Quantum chemical descriptors of pyridine-quinolines | Corrosion inhibition efficiency | aip.org |
Researchers have successfully applied HTVS to libraries of quinoline derivatives to identify potential candidates for a range of uses:
Antiviral Agents: In the search for drugs against SARS-CoV-2, a library of over one hundred quinoline-based drugs was virtually screened against viral targets involved in entry and replication. nih.gov This identified several promising scaffolds for further development.
Anticancer Agents: Virtual screening and molecular docking studies have been used to identify quinoline derivatives as potent inhibitors of key cancer-related enzymes like C-RAF kinase and topoisomerase 1. nih.govnih.gov
Antimalarial Agents: A structure-based virtual screening of 58 quinoline derivatives from natural products was performed to identify potential inhibitors of Plasmepsin II, a key enzyme for the malaria parasite. tandfonline.com
Corrosion Inhibitors: While not strictly HTVS, the predictive modeling of quinoline derivatives as corrosion inhibitors demonstrates the potential to screen large virtual libraries for materials science applications. aip.org
By creating a virtual library containing this compound and its analogs, researchers could use HTVS to rapidly assess its potential in diverse fields such as agrochemicals (e.g., as fungicides or herbicides), materials science (e.g., as components in organic light-emitting diodes or corrosion inhibitors), or as probes for biological research.
Table 3: Examples of High-Throughput Virtual Screening for Quinoline Derivatives
| Research Area | Screened Target | Library Type | Potential Application Identified | Reference |
|---|---|---|---|---|
| Antiviral Research | SARS-CoV-2 viral entry and replication proteins | Library of FDA-approved quinoline-based drugs | Potential scaffolds for anti-COVID drugs | nih.gov |
| Cancer Research | C-RAF kinase | Novel synthesized diarylurea/diarylamide quinolines | Selective kinase inhibitors for cancer therapy | nih.gov |
| Cancer Research | Topoisomerase 1 (Topo 1) | Novel synthesized quinolines with heterocycle/chalcone moieties | Potent Topo 1 inhibitors | nih.gov |
| Antimalarial Research | Plasmepsin II enzyme | Natural product-derived quinoline derivatives | Inhibitors of a key malarial parasite enzyme | tandfonline.com |
Conclusion and Outlook on the Academic Research Significance of 6,7 Dichloro 2 Phenyl 4 Quinolinol
Summary of Key Academic Contributions
Direct academic contributions focusing explicitly on 6,7-Dichloro-2-phenyl-4-quinolinol are notably scarce in the current body of scientific literature. However, the academic significance of the broader class of dichloro- and phenyl-substituted quinolines provides a foundational context. Research on analogous structures has primarily highlighted their potential in two key areas:
Antiproliferative Activity: Numerous studies have demonstrated that the quinoline (B57606) nucleus, particularly when substituted with halogens and aromatic moieties, can serve as a potent scaffold for the development of anticancer agents. For instance, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives have shown promising antiproliferative activity against various cancer cell lines. nih.gov These findings suggest that the 6,7-dichloro substitution pattern on the quinoline ring is a favorable feature for inducing cytotoxicity in cancer cells.
Antiviral Activity: Dichloro-substituted quinoline derivatives have also been investigated for their antiviral properties. For example, derivatives of 5,7-dichloro-8-hydroxyquinoline have exhibited significant inhibitory activity against the dengue virus. nih.gov This indicates that the presence of chlorine atoms on the quinoline ring can contribute to antiviral efficacy, a property that may extend to the 6,7-dichloro isomer.
The academic contributions, therefore, lie not in direct studies of this compound, but in the compelling body of evidence from related compounds that underscores its potential as a bioactive molecule.
Identification of Remaining Knowledge Gaps and Challenges
The most significant knowledge gap is the near-complete absence of dedicated research on this compound. This overarching gap can be broken down into several key challenges:
Synthesis and Characterization: While general methods for quinoline synthesis exist, optimized and scalable synthetic routes specifically for this compound have not been reported. Detailed spectroscopic characterization and crystallographic data, which are crucial for confirming its structure and understanding its chemical properties, are also unavailable.
Biological Screening: The compound has not been systematically screened against a broad range of biological targets. Its potential antiproliferative, antiviral, antibacterial, or other pharmacological activities remain unexplored.
Structure-Activity Relationship (SAR) Studies: Without data on the biological activity of the parent compound, it is impossible to conduct SAR studies to guide the design of more potent and selective derivatives.
Mechanism of Action: The molecular targets and mechanisms through which this compound might exert any biological effects are entirely unknown.
These gaps represent significant hurdles to understanding the compound's potential therapeutic value.
Future Trajectories for Basic and Applied Research on this Compound
The existing research on related quinoline derivatives provides a clear roadmap for future investigations into this compound.
Basic Research Trajectories:
Development of Efficient Synthesis: The primary focus should be on establishing a reliable and high-yielding synthesis of this compound. This would provide the necessary material for all subsequent studies.
Comprehensive Physicochemical Characterization: Detailed analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography is essential to fully elucidate its structural and electronic properties.
Initial Biological Profiling: A broad-based screening of the compound against a diverse panel of cancer cell lines and a variety of viral and bacterial strains is warranted to identify any "hit" activities.
Applied Research Trajectories:
Lead Optimization for Anticancer Agents: Should initial screenings reveal promising antiproliferative activity, efforts can be directed towards synthesizing a library of derivatives to establish robust SAR. Modifications could include altering the substituents on the 2-phenyl ring or replacing the 4-hydroxyl group with other functionalities.
Development of Novel Antiviral Compounds: Given the precedent set by other dichloroquinoline derivatives, investigating its efficacy against a range of viruses, particularly those for which new therapeutic options are needed, would be a logical step.
Exploration as a Kinase Inhibitor: Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases. Biochemical assays against a panel of relevant kinases could uncover a specific molecular target.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-Dichloro-2-phenyl-4-quinolinol, and how can reaction conditions be systematically optimized?
- Methodological Answer: The compound can be synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. For example, microwave-assisted synthesis using indium(III) chloride (20 mol%) as a catalyst under 360 W irradiation for 5 minutes yields derivatives with 63% efficiency . Optimization should focus on solvent selection (e.g., CH₂Cl₂/di-isopropylether for crystallization), catalyst loading, and reaction time to minimize byproducts.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Combine X-ray crystallography for absolute conformation (e.g., dihedral angles between fused rings, as in related quinoline derivatives ) with spectroscopic techniques:
- ¹H/¹³C-NMR : Assign peaks based on aromatic proton environments and substituent-induced shifts.
- Mass spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Follow hazard guidelines for structurally similar chlorinated quinolines:
- Avoid skin/eye contact; use nitrile gloves and fume hoods during synthesis.
- Store in airtight containers away from oxidizing agents, as chlorinated aromatics may decompose under heat .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer: Conduct systematic meta-analyses of pharmacological studies, focusing on:
- Experimental variables : Differences in cell lines (e.g., HEK293 vs. HeLa), assay protocols (IC₅₀ vs. EC₅₀), or solvent systems (DMSO vs. aqueous buffers).
- Structural analogs : Compare with compounds like 7-chloro-2-methylquinolin-4-amine, where chloro-substitution patterns alter receptor binding .
Q. What role do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) play in the crystallographic packing of this compound?
- Methodological Answer: Analyze X-ray data to identify stabilizing forces. For example, in related quinoline derivatives, centrosymmetric dimers form via N–H···N hydrogen bonds (2.8–3.0 Å), while π-π stacking between aromatic rings (centroid distances ~3.9 Å) enhances thermal stability . Computational tools like Mercury CSD can model these interactions.
Q. How can computational methods predict the solubility and reactivity of this compound in diverse solvents?
- Methodological Answer: Use platforms like ACD/Labs Percepta to calculate partition coefficients (LogP) and pKa values. For instance, chloro-substituted quinolines exhibit reduced solubility in polar solvents due to hydrophobic Cl groups; reactivity with nucleophiles can be modeled via DFT studies .
Contradiction Analysis & Experimental Design
Q. How should researchers design experiments to validate conflicting hypotheses about the mechanism of action of this compound?
- Methodological Answer:
- Control experiments : Include analogs lacking Cl or phenyl groups to isolate electronic/steric effects.
- Kinetic studies : Monitor reaction intermediates (e.g., via LC-MS) to distinguish between radical vs. ionic pathways .
- Cross-disciplinary validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking simulations (AutoDock Vina) .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
- Methodological Answer:
- Standardize precursor purity (e.g., ≥98% 2-phenylquinoline derivatives via HPLC ).
- Implement real-time reaction monitoring (e.g., in situ FTIR to track carbonyl intermediates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
